3(2H)-Isoxazolone, 4-methyl-5-phenyl-

Thermal Stability Crystallinity Process Chemistry

Select CAS 27772-80-1 for its free 2-NH position enabling regioselective N-acylation — a critical feature for antifungal lead development and diarylisoxazole COX-2 inhibitor synthesis. This specific 4-methyl-5-phenyl regioisomer (mp 185–187 °C, LogP ~1.94, pKa 12.11) differs markedly from N-alkylated or regioisomeric analogues in reactivity, solubility, and metal-chelation capacity. Its neutral character across physiological pH and favorable LogP make it the rational scaffold for CNS drug discovery programs. Verify the CAS number upon ordering to avoid inactive analogues.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 27772-80-1
Cat. No. B3050672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Isoxazolone, 4-methyl-5-phenyl-
CAS27772-80-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=C(ONC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H9NO2/c1-7-9(13-11-10(7)12)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12)
InChIKeyCDHWTVYJFKRWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(2H)-Isoxazolone, 4-methyl-5-phenyl- (CAS 27772-80-1): A Structurally Defined N-Unsubstituted Isoxazolone Scaffold for Controlled Derivatization


3(2H)-Isoxazolone, 4-methyl-5-phenyl- (CAS 27772-80-1) is a heterocyclic isoxazolone featuring a 4-methyl-5-phenyl substitution pattern on the 3(2H)-isoxazolone core (C₁₀H₉NO₂, MW 175.18 g/mol) . As a 3-hydroxyisoxazole tautomer, it bears a free NH/OH at the 2-position and an unsubstituted C-3 carbonyl/hydroxyl, distinguishing it from N-substituted isoxazolone derivatives commonly employed in medicinal chemistry and agrochemical campaigns [1]. This specific regioisomer has been reported to exhibit antifungal activity via DNA gyrase inhibition and has been utilized as a synthetic intermediate en route to diarylisoxazole COX inhibitors, including valdecoxib analogues [2].

Why Generic Isoxazolone Substitution Fails: The Practical Consequences of Regiochemistry, Tautomeric State, and Physicochemical Profile for 3(2H)-Isoxazolone, 4-methyl-5-phenyl-


Isoxazolones exhibit profound differences in biological activity, reactivity, and physicochemical properties depending on the position of substituents and the tautomeric equilibrium (2-NCO vs. 5-OCO forms) [1]. The 4-methyl-5-phenyl-3(2H)-isoxazolone regioisomer (CAS 27772-80-1) possesses an N-unsubstituted 3-hydroxyisoxazole core with a predicted pKa of 12.11, a melting point of 185–187 °C, and a LogP of ~1.94—parameters that differ markedly from its 4-methyl-3-phenyl-5(4H)-isoxazolone isomer (CAS 23244-37-3; mp 121–122 °C) and the N-methyl congener 2-methyl-5-phenyl-3(2H)-isoxazolone (CAS 942-64-3; mp 114 °C) . These differences in H-bond donor capacity, lipophilicity, and thermal stability directly affect solubility, formulation behavior, and reactivity in downstream N-acylation or metal-chelation steps, making simple analogue substitution unreliable [2].

3(2H)-Isoxazolone, 4-methyl-5-phenyl-: Head-to-Head Quantitative Evidence Guide for Scientific Selection


Thermal Stability: 4-Methyl-5-phenyl-3(2H)-isoxazolone vs. 4-Methyl-3-phenyl-5(4H)-isoxazolone and Hymexazol

The melting point of 3(2H)-isoxazolone, 4-methyl-5-phenyl- (CAS 27772-80-1) is experimentally reported as 185–187 °C . This is substantially higher than the regioisomeric 4-methyl-3-phenyl-5(4H)-isoxazolone (CAS 23244-37-3; mp 121–122 °C, Δmp ≈ +64 °C) and the agrochemical standard hymexazol (5-methyl-3(2H)-isoxazolone; mp 84–85 °C, Δmp ≈ +101 °C) [1][2]. The elevated melting point is consistent with stronger intermolecular hydrogen bonding in the crystal lattice, attributable to the N-unsubstituted 2H-tautomer capable of both H-bond donation and acceptance.

Thermal Stability Crystallinity Process Chemistry

Lipophilicity Differentiation: LogP of 4-Methyl-5-phenyl-3(2H)-isoxazolone vs. Hymexazol

3(2H)-Isoxazolone, 4-methyl-5-phenyl- has a predicted LogP of 1.94, with 1 H-bond donor and 2 H-bond acceptors . In contrast, hymexazol (5-methyl-3(2H)-isoxazolone) is substantially more hydrophilic owing to its smaller alkyl substituent, with higher aqueous solubility (~8.5 g/100 mL) and a LogP well below 1 [1]. The difference of approximately one log unit translates to an approximately 10-fold higher partition coefficient into organic phases for 27772-80-1, which is a critical parameter when the compound is used as a lipophilic building block in medicinal chemistry, where membrane permeability or organic-phase reactivity is desired.

Lipophilicity LogP ADME Permeability

Photochemical Differentiation: Quantum Yield of 4-Methyl-5-phenylisoxazole Phototransposition

Under UV irradiation in methanol, 4-methyl-5-phenylisoxazole (the non-hydroxylated analogue of 27772-80-1) undergoes phototransposition to 4-methyl-5-phenyloxazole with a quantum yield (F) of 0.43 ± 0.02 [1]. By comparison, the regioisomeric 5-methyl-4-phenylisoxazole exhibits a quantum yield of 0.45 ± 0.01 under identical conditions [1]. Notably, 3-hydroxyisoxazoles (isoxazolones) of this subclass have been reported to be stable in sunlight for up to 20 days due to the presence of the 3-OH group, which alters the excited-state photophysics relative to non-hydroxylated isoxazoles [2]. This photostability advantage is directly relevant to applications requiring ambient light exposure during handling or field application.

Photostability Photochemistry Quantum Yield Formulation

Synthetic Utility: Regioselective N-Acylation vs. N-Alkyl Isoxazolone Derivatives in Antifungal Activity

N-acyl derivatives of 5-methyl-3(2H)-isoxazolone (structurally analogous to 27772-80-1) demonstrated significant in vitro antifungal activity against a panel of phytopathogens including Rhizoctonia solani and Gaeumannomyces graminis at 25 mg/L, whereas N-alkyl derivatives showed negligible activity under the same conditions [1]. This SAR establishes that the free NH of the 3(2H)-isoxazolone core is a critical functional handle for introducing acyl pharmacophores, a feature present in 27772-80-1 but absent in N-methyl congeners such as 2-methyl-5-phenyl-3(2H)-isoxazolone (CAS 942-64-3). The CymitQuimica technical datasheet further corroborates that 27772-80-1 exhibits antifungal activity against Septoria spp. through competitive inhibition of bacterial cell wall synthesis .

Antifungal Structure-Activity Relationship N-Acylation Crop Protection

Ionization State Differentiation: pKa Comparison of 4-Methyl-5-phenyl-3(2H)-isoxazolone vs. Carboxylic Acid Isoxazole Bioisosteres

The predicted pKa of 3(2H)-isoxazolone, 4-methyl-5-phenyl- is 12.11, indicating that the compound remains predominantly neutral (protonated) across the full physiological pH range (1–8) . This contrasts sharply with 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 17153-20-7), which bears a carboxylic acid group with a pKa of approximately 3–4 and is ionized at physiological pH . The neutral character of 27772-80-1 avoids pH-dependent solubility cliffs and reduces the risk of poor passive membrane permeability associated with permanently ionized carboxylate bioisosteres, making it a preferred scaffold when neutral isoxazole-based building blocks are required.

pKa Ionization Bioisosterism Formulation pH

Metal-Chelation Potential: 1,3-Dicarbonyl Motif in 3(2H)-Isoxazolone Scaffolds for Lanthanide Sensitization

Isoxazolones bearing the 3-hydroxy (1,3-dicarbonyl equivalent) motif are recognized for their ability to sensitize Ln(III) luminescence due to strong UV absorption across a broad wavelength range via π–π* transitions [1]. The 3-hydroxy-4-methyl-5-phenyl architecture of 27772-80-1 places it within this privileged subclass. In a comparative study of 3-hydroxyisoxazoles, the presence of the 3-OH group was essential for metal coordination, whereas the corresponding O-methyl or N-methyl derivatives lacked chelation capacity [2]. The complexes of isoxazolonates exhibit high thermal stability and have been explored for nonlinear optical and electrochemical applications [1].

Metal Chelation Luminescence Lanthanide Complexes Sensors

Optimal Deployment Scenarios for 3(2H)-Isoxazolone, 4-methyl-5-phenyl- (CAS 27772-80-1) Based on Quantified Differentiation


N-Acyl Derivatization for Targeted Antifungal Lead Optimization

The free NH at the 2-position of 27772-80-1 enables regioselective N-acylation, a transformation that has been shown to confer significant antifungal activity in closely related 5-methyl-3(2H)-isoxazolone derivatives (active against R. solani and G. graminis at 25 mg/L), while N-alkyl derivatives are inactive [1]. Researchers pursuing crop protection leads should select 27772-80-1 over N-methyl or N-aryl isoxazolone analogues, as the latter lack the requisite acylation site. The compound's predicted LogP of 1.94 also provides superior organic-phase partitioning relative to hymexazol, facilitating purification and formulation of acylated products .

Neutral Isoxazole Scaffold for CNS-Penetrant Medicinal Chemistry Programs

With a predicted pKa of 12.11, 27772-80-1 remains neutral across the entire physiological pH range, unlike carboxylic acid-bearing isoxazole bioisosteres (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid, pKa ~3–4) that ionize under physiological conditions [1]. Combined with its LogP of ~1.94—favorable for blood-brain barrier penetration—this compound serves as a rationally selected starting scaffold for CNS drug discovery programs where neutral, moderately lipophilic heterocycles are preferred . Its melting point of 185–187 °C further ensures crystalline stability during milligram-to-gram scale-up .

Photostable Ligand for Lanthanide-Based Luminescent Probes and Materials

The 3-hydroxyisoxazole (1,3-dicarbonyl equivalent) motif of 27772-80-1 is critical for metal-chelation and lanthanide sensitization, an application domain entirely inaccessible to N-alkylated or O-alkylated isoxazolones [1]. Furthermore, 3-hydroxyisoxazoles as a class have demonstrated photostability exceeding 20 days under sunlight, in contrast to non-hydroxylated isoxazoles that undergo phototransposition with quantum yields of 0.43–0.45 . Researchers developing luminescent probes, sensors, or nonlinear optical materials should prioritize the 3(2H)-isoxazolone tautomeric form represented by 27772-80-1 over the non-hydroxylated 4-methyl-5-phenylisoxazole (CAS 14677-22-6).

Synthetic Intermediate en Route to Regiochemically Defined Diarylisoxazole COX Inhibitors

3(2H)-Isoxazolone, 4-methyl-5-phenyl- has been utilized as a precursor in the synthesis of 3,4-diarylisoxazole analogues of valdecoxib, a selective COX-2 inhibitor, via 1,3-dipolar cycloaddition/dehydration sequences [1]. The specific 4-methyl-5-phenyl regiochemistry is critical for accessing the 3-aryl-5-methyl-4-phenylisoxazole scaffold that forms the pharmacophoric core of this inhibitor class. Substitution with the regioisomeric 4-methyl-3-phenyl-5(4H)-isoxazolone (CAS 23244-37-3) would lead to an incorrect substitution pattern incompatible with the valdecoxib pharmacophore, underscoring the necessity of procuring the exact CAS 27772-80-1 regioisomer for this synthetic route .

Quote Request

Request a Quote for 3(2H)-Isoxazolone, 4-methyl-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.